molecular formula C8H9NO2 B1594528 4-hydroxy-N-methylbenzamide CAS No. 27642-27-9

4-hydroxy-N-methylbenzamide

Cat. No. B1594528
CAS RN: 27642-27-9
M. Wt: 151.16 g/mol
InChI Key: VKDNYQKDAXLFIL-UHFFFAOYSA-N
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Description

4-Hydroxy-N-methylbenzamide is a chemical compound with the molecular formula C8H9NO2 . It has an average mass of 151.163 Da and a monoisotopic mass of 151.063324 Da . The compound is also known by other names such as 4-Hydroxy-N-methylbenzamid in German, 4-Hydroxy-N-méthylbenzamide in French, and Benzamide, 4-hydroxy-N-methyl- in ACD/Index Name .


Molecular Structure Analysis

The molecular structure of 4-hydroxy-N-methylbenzamide consists of 8 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond . The compound has a molar refractivity of 41.8±0.3 cm^3 and a polarizability of 16.6±0.5 10^-24 cm^3 .


Physical And Chemical Properties Analysis

4-Hydroxy-N-methylbenzamide has a density of 1.2±0.1 g/cm^3, a boiling point of 359.9±25.0 °C at 760 mmHg, and a flash point of 171.4±23.2 °C . It has a molar volume of 128.2±3.0 cm^3 and a surface tension of 46.9±3.0 dyne/cm .

Scientific Research Applications

Environmental Impact and Degradation

4-hydroxy-N-methylbenzamide, related to parabens, has been scrutinized for its environmental presence and impact, particularly in aquatic ecosystems. Parabens, including compounds similar to 4-hydroxy-N-methylbenzamide, are widely used as preservatives in various products and have been detected in water bodies, raising concerns about their potential endocrine-disrupting effects and persistence in the environment. These compounds can undergo reactions, such as chlorination, leading to more stable and potentially harmful by-products. Research indicates that despite wastewater treatments, parabens persist at low concentrations in effluents and can accumulate in surface water and sediments, necessitating further studies on their toxicity and environmental fate (Haman, Dauchy, Rosin, & Munoz, 2015).

Bioactive Marker and Toxicological Studies

4-hydroxy-N-methylbenzamide, through its structural similarity to parabens, has been implicated in various toxicological studies. Parabens have been found to exhibit estrogenic activity, potentially acting as weak endocrine disruptors. Comprehensive reviews and studies have assessed the health aspects of methyl paraben, a closely related compound, highlighting its widespread use, metabolic pathways, and the need for further evaluation of its long-term health effects. The metabolism of parabens into p-hydroxybenzoic acid and the subsequent rapid excretion suggests a complex interaction within biological systems that warrants detailed investigation to understand the potential human health risks (Soni, Taylor, Greenberg, & Burdock, 2002).

Pharmacological and Clinical Applications

While the specific applications of 4-hydroxy-N-methylbenzamide in pharmacology and clinical settings were not directly highlighted in the searched literature, the structural and functional similarities to parabens suggest its potential in formulating pharmaceutical and cosmetic products as a preservative. However, the increasing evidence of parabens' bioactivity, including estrogenic and other endocrine-disrupting effects, underscores the importance of careful consideration of 4-hydroxy-N-methylbenzamide's use in consumer products. The ongoing research into the safety profiles and regulatory status of parabens could provide a framework for assessing the suitability of compounds like 4-hydroxy-N-methylbenzamide in therapeutic applications (Darbre & Harvey, 2008).

Safety And Hazards

The safety data sheet for a related compound, N-Methylbenzamide, indicates that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling the compound . It may also cause serious eye damage and respiratory irritation .

properties

IUPAC Name

4-hydroxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-9-8(11)6-2-4-7(10)5-3-6/h2-5,10H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDNYQKDAXLFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067332
Record name Benzamide, 4-hydroxy-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N-methylbenzamide

CAS RN

27642-27-9
Record name 4-Hydroxy-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27642-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 4-hydroxy-N-methyl-
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Record name Benzamide, 4-hydroxy-N-methyl-
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Record name Benzamide, 4-hydroxy-N-methyl-
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Record name 4-hydroxy-N-methylbenzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
JP Jasinski, JP St John, RJ Butcher… - … Section E: Structure …, 2013 - scripts.iucr.org
Three independent molecules comprise the asymmetric unit of the title compound, C8H9NO2, in which the dihedral angles between the amide group and the benzene ring are 3.0 (2), …
Number of citations: 2 scripts.iucr.org
JB Addison, RL Byvik - Chemosphere, 1992 - Elsevier
… to be 3-thiomethyl-4-hydroxy-Nmethylbenzamide: NMR spectrum gave a complicated … was the 3-thiomethyl-4-hydroxy-N-methylbenzamide.This scheme points to the fact that, the …
Number of citations: 6 www.sciencedirect.com
Y Fujimaki, T Hosokami, K Ono - Xenobiotica, 1995 - Taylor & Francis
1. C-Ecabapide, 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]amino-N-methyl[ 14 C]benzamide, was dosed orally to rat (100mg/kg). Within 48 h after dosing, 36.7 ± 5.4 and 55.7 …
Number of citations: 10 www.tandfonline.com
J Toyohara, M Sakata, K Oda, K Ishii, K Ito… - Journal of Nuclear …, 2013 - Soc Nuclear Med
… ITMM and its precursor, N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-4-hydroxy-N-methylbenzamide, were prepared by the method described previously (22). All chemical …
Number of citations: 36 jnm.snmjournals.org
P Méallier - Environmental photochemistry, 1999 - Springer
The role of the light on the transformation of pesticides in water depends on many parameters. Transformation are categorized as being direct or indirect photodegradation. We …
Number of citations: 19 link.springer.com
片木敏行 - Journal of Pesticide Science, 1991 - jlc.jst.go.jp
Bond strength in the lowest excited singlet state and enthalpy changes in reaction estimated by semiempirical AM1 calculations showed that β cleavage proceeds more favorably than α …
Number of citations: 5 jlc.jst.go.jp
AK Ghose, T Herbertz, DA Pippin… - Journal of medicinal …, 2008 - ACS Publications
… 4-Hydroxy-N-methylbenzamide There are four structures of 4-hydroxy-N-methylbenzamide (Table 3, 29) bound to PRKACA. All structures have the terminal phenol O−H in a bidentate …
Number of citations: 198 pubs.acs.org
S SingháChimni - Journal of the Chemical Society, Perkin …, 1995 - pubs.rsc.org
1,3-Dialkyl-5-formyluracil reacts with ethyl acetoacetate, acetylacetone, benzoylacetone, acetoacetamide and acetoacetanilide under phase transfer catalytic conditions to provide …
Number of citations: 1 pubs.rsc.org
SES John, KC Jensen, SS Kang, Y Chen… - Bioorganic & medicinal …, 2013 - Elsevier
Resveratrol (3,5,4′-trihydroxylstilbene) has been proposed to elicit a variety of positive health effects including protection against cancer and cardiovascular disease. The highest …
Number of citations: 31 www.sciencedirect.com
Z Luo, H Liu, RS Klein, Z Tu - Bioorganic & medicinal chemistry, 2019 - Elsevier
Twenty eight new aryloxybenzene analogues were synthesized and their in vitro binding potencies toward S1PR2 were determined using a [ 32 P]S1P competitive binding assay. Out of …
Number of citations: 11 www.sciencedirect.com

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